
5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and are known for their biological activities.
Indazole derivatives: These compounds also have a nitrogen-containing heterocyclic structure and are used in various medicinal applications.
Uniqueness
5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-1-(2-cyclobutyloxyethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-9-4-5-11(14)13(8-9)6-7-15-10-2-1-3-10/h4-5,8,10H,1-3,6-7,12H2 |
InChI Key |
RYQUMTQXRADZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




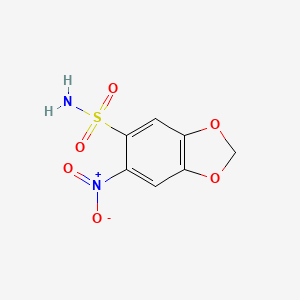
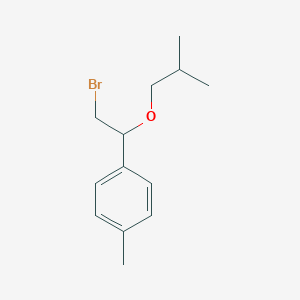

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

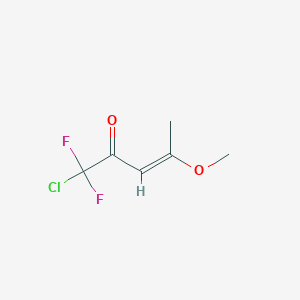
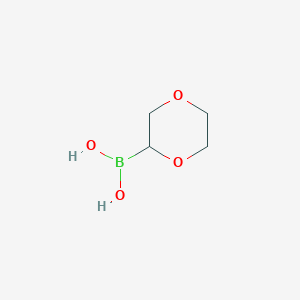

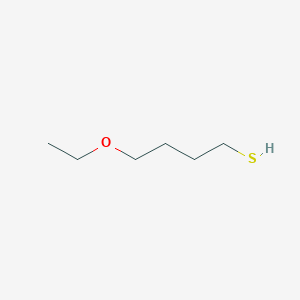
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)

